![molecular formula C26H30O9 B1585434 Kihadanin A CAS No. 125276-62-2](/img/structure/B1585434.png)
Kihadanin A
Overview
Description
Kihadanin A is a natural product isolated from the plant species Kihadania fischeri. It belongs to the family of phenolic compounds and has been studied extensively for its potential therapeutic effects. Kihadanin A has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been used in laboratory experiments to test the effects of various drugs and chemicals on cells.
Scientific Research Applications
Pharmacology: NOS3 Inhibition and Hyperuricemia Management
Kihadanin A has been identified as a limonoid NOS3 inhibitor, isolated from the methanol extract of Dictamnus dasycarpus root bark . It plays a significant role in the study of hyperuricemia (HUA), a condition characterized by excess uric acid in the blood, which can lead to gout and kidney stones . The inhibition of NOS3 by Kihadanin A suggests potential therapeutic applications in managing diseases associated with endothelial dysfunction and oxidative stress.
Molecular Biology: GSK-3β Interaction
In molecular biology, Kihadanin A has been studied for its interaction with Glycogen synthase kinase-3β (GSK-3β), an enzyme involved in multiple human diseases, including neurodegenerative diseases, viral infections, and cancers . Molecular docking studies have shown that Kihadanin A, along with other natural products, can form binding complexes with GSK-3β, indicating its potential as a novel ligand for therapeutic interventions .
Biochemistry: Antioxidant Properties
Kihadanin A’s antioxidant properties are of interest in biochemistry. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The study of Kihadanin A’s antioxidant capacity could lead to new insights into its preventive and therapeutic effects against oxidative damage .
Chemistry: Structural Analysis and Synthesis
In the field of chemistry, Kihadanin A’s complex molecular structure, featuring a furyl-δ-lactone core, is a subject of structural analysis and synthesis . Understanding its chemical properties can lead to the development of synthetic analogs with enhanced efficacy or reduced toxicity for various applications.
Biotechnology: Genetic Engineering and Drug Development
Biotechnological applications of Kihadanin A include genetic engineering and drug development. Its role as a NOS3 inhibitor could be harnessed to create genetically modified organisms or cells that can produce therapeutic compounds or serve as models for studying cardiovascular diseases .
Medicine: Potential Therapeutic Agent
In medicine, Kihadanin A is explored for its potential as a therapeutic agent. Its inhibitory effects on NOS3 suggest possible applications in treating conditions like hypertension, atherosclerosis, and other cardiovascular diseases where endothelial function is compromised .
Mechanism of Action
Target of Action
Kihadanin A, a limonoid compound, primarily targets Nitric Oxide Synthase 3 (NOS3) . NOS3 is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
Kihadanin A acts as an inhibitor of NOS3 . By inhibiting NOS3, Kihadanin A can potentially modulate the production of nitric oxide, thereby influencing various biological processes that are regulated by this molecule.
properties
IUPAC Name |
(1R,2R,4S,7R,8S,11R,12R,18R)-7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,18-20,30H,6,9,11H2,1-5H3/t13-,14+,18+,19-,20?,23-,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWMSKKYNYZQTC-AJLFSXDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(=O)OC6O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(=O)OC6O)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925062 | |
Record name | 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kihadanin A | |
CAS RN |
125276-62-2 | |
Record name | Kihadanin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125276622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the biological activities reported for Kihadanin A?
A1: Kihadanin A has demonstrated antifeedant activity against the Japanese termite species Reticulitermes speratus. [] This suggests potential applications in pest control and wood preservation.
Q2: What is the chemical structure of Kihadanin A and where is it found in nature?
A2: Kihadanin A is a limonoid, a class of natural products found primarily in citrus fruits and related plants. Its structure includes a furyl-δ-lactone core. It has been isolated from the bark of Phellodendron amurense [] and the root barks of Dictamnus dasycarpus. []
Q3: Are there any known structural analogs of Kihadanin A with different biological activities?
A4: Yes, Kihadanin B, a closely related limonoid, has been shown to suppress adipogenesis (fat cell formation) by inhibiting the Akt-FOXO1-PPARγ signaling pathway in adipocytes. [] This finding suggests that structural modifications within the Kihadanin family could lead to compounds with distinct biological profiles.
Q4: Are there any analytical methods available to detect and quantify Kihadanin A in plant extracts or other matrices?
A5: While specific analytical methods dedicated solely to Kihadanin A haven't been explicitly detailed in the provided research, its isolation from plant extracts commonly involves techniques like column chromatography (silica gel, ODS, Sephadex LH-20) and preparative HPLC. [, ] These techniques, coupled with spectroscopic methods such as NMR and mass spectrometry, allow for the identification and quantification of Kihadanin A. [, ]
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